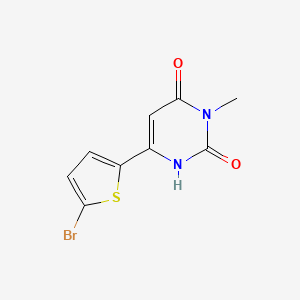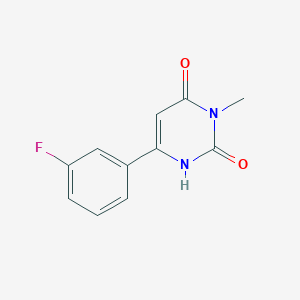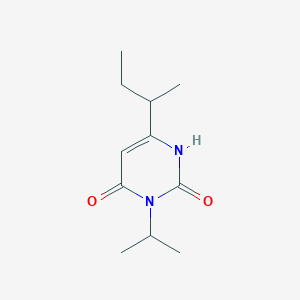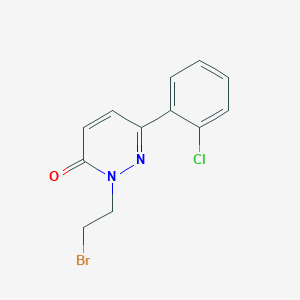![molecular formula C9H7ClFN3O B1491612 [1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247102-08-4](/img/structure/B1491612.png)
[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
Compounds with a 1,2,3-triazole ring, like the one in your compound, are a class of heterocycles that consist of a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and have been used in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The specific substituents on the ring, such as the 3-chloro-2-fluorophenyl group in your compound, can greatly influence the compound’s properties .Chemical Reactions Analysis
1,2,3-Triazoles are known for their chemical stability. They can participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine can influence a compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
α-Glycosidase Inhibition
- α-Glycosidase Inhibition : Compounds structurally related to "[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol" have been reported to exhibit α-glycosidase inhibition activity. For instance, derivatives with minor structural variations have shown varying degrees of inhibition, indicating the potential for designing selective inhibitors for therapeutic applications in diseases like diabetes where α-glycosidase is a target. The crystal structures of these compounds demonstrate specific molecular conformations and interactions that could be key to their inhibitory activity (Gonzaga et al., 2016).
Crystal Structure Analysis
- Crystal Structure Analysis : Research focusing on the crystal structure of triazole derivatives provides insights into their molecular geometry, confirming the presence of flat configurations and specific intermolecular interactions. These findings are essential for understanding the physical and chemical properties of such compounds, aiding in the development of new materials or drugs with desired characteristics (Kariuki et al., 2021).
Catalyst and Solvent-Free Synthesis
- Catalyst and Solvent-Free Synthesis : The synthesis of related triazole compounds using catalyst- and solvent-free conditions has been explored. These methodologies offer greener, more sustainable approaches to chemical synthesis, reducing the environmental impact and potentially lowering costs (Moreno-Fuquen et al., 2019).
Molecular Interactions and DFT Calculations
- Molecular Interactions and DFT Calculations : The study of ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural features with the compound of interest, has revealed important π-hole tetrel bonding interactions. These interactions, analyzed using Hirshfeld surface analysis and DFT calculations, contribute to our understanding of molecular stability and reactivity, which is crucial for the design of new compounds with tailored properties (Ahmed et al., 2020).
Antimicrobial Activity
- Antimicrobial Activity : Synthesis and evaluation of triazole derivatives for their antimicrobial properties have been conducted, showcasing the potential of these compounds in addressing resistant microbial strains. Such studies highlight the versatility of triazole derivatives in medicinal chemistry (Nagamani et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives have also been investigated for their potential as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, preventing or significantly reducing corrosion, which is a valuable application in industrial processes and materials preservation (Ma et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHQOXHTTLTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




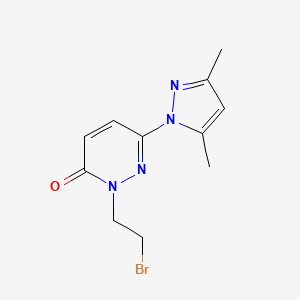
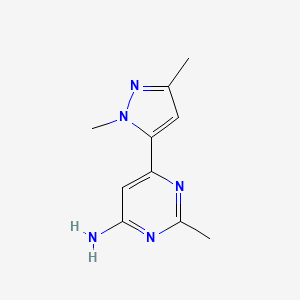
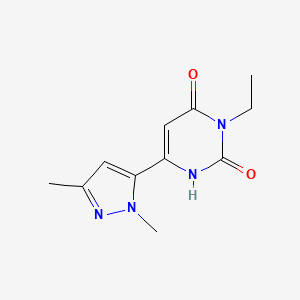

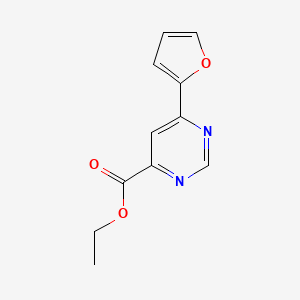

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
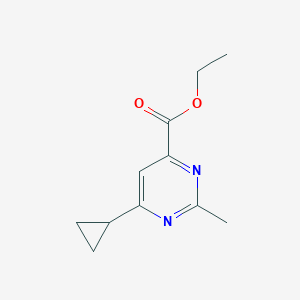
![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
